molecular formula C16H27NO3 B6804023 N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide

Cat. No.: B6804023
M. Wt: 281.39 g/mol
InChI Key: DILQKWFYSMMVSU-PQAZSJQKSA-N
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Description

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide is a complex organic compound with a unique structure that includes an oxolane ring, a cyclohexyl group, and a propanamide moiety

Properties

IUPAC Name

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-4-14-13(9-10-20-14)17-15(19)16(2,3)11-5-7-12(18)8-6-11/h4,11-14,18H,1,5-10H2,2-3H3,(H,17,19)/t11?,12?,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILQKWFYSMMVSU-PQAZSJQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C(=O)NC2CCOC2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CCC(CC1)O)C(=O)N[C@@H]2CCO[C@H]2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where a cyclohexyl magnesium halide reacts with an appropriate carbonyl compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions in polar solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpropanamide
  • **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylbutanamide
  • **N-[(2S,3R)-2-ethenyloxolan-3-yl]-2-(4-hydroxycyclohexyl)-2-methylpentanamide

Uniqueness

This compound stands out due to its specific structural features, such as the presence of an oxolane ring and a cyclohexyl group, which contribute to its unique chemical and biological properties. These structural elements may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

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